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molecular formula C3HCl5O B130051 Pentachloroacetone CAS No. 1768-31-6

Pentachloroacetone

Cat. No. B130051
M. Wt: 230.3 g/mol
InChI Key: RVSIFWBAGVMQKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05254755

Procedure details

As another preparation example, 2-difluoromethyl-1,1,1,3,3-pentafluoro-2-propanol may be prepared by fluorinating commercially available 1,1,1,3,3-pentachloro-2-propanone to form 1,1,1,3,3-pentafluoro-2-propanone which may then be reacted with CF2 carbene to form 2-difluoromethyl-1,1,3,3,3-tetrafluoro-1-propene. The 2-difluoromethyl-1,1,3,3,3-tetrafluoro-1-propene may then be reacted with sulfuric acid and then water to form 2-difluoromethyl-1,1,1,3,3-pentafluoro-2-propanol.
Name
2-difluoromethyl-1,1,1,3,3-pentafluoro-2-propanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:12])[C:3]([OH:11])(C(F)F)[C:4]([F:7])([F:6])[F:5].ClC(Cl)(Cl)C(=O)C(Cl)Cl>>[F:5][C:4]([F:7])([F:6])[C:3](=[O:11])[CH:2]([F:12])[F:1]

Inputs

Step One
Name
2-difluoromethyl-1,1,1,3,3-pentafluoro-2-propanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(C(F)(F)F)(C(F)F)O)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(C(Cl)Cl)=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
may be prepared

Outcomes

Product
Name
Type
product
Smiles
FC(C(C(F)F)=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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